molecular formula C18H16N2O2 B2765098 (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one CAS No. 831188-82-0

(E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one

Cat. No. B2765098
CAS RN: 831188-82-0
M. Wt: 292.338
InChI Key: KCFVNJWZYZSABM-ZHACJKMWSA-N
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Description

(E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one, also known as MSQ, is a synthetic compound that belongs to the class of quinoxaline derivatives. MSQ has been widely studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer. (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
(E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one has also been shown to reduce inflammation and oxidative stress, and to enhance the immune response. In addition, (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one has been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one is its versatility in terms of its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, and its mechanism of action is not fully understood, which makes it an interesting compound to study. However, one of the limitations of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one. One potential direction is the development of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one derivatives with improved solubility and bioavailability. Another direction is the investigation of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease. Finally, the potential use of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one as a photosensitizer in photodynamic therapy is an area that warrants further investigation.
Conclusion:
In conclusion, (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. Its mechanism of action is not fully understood, but it has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial effects. (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one has several advantages and limitations for lab experiments, and there are several future directions for its study.

Synthesis Methods

The synthesis of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one involves the condensation reaction between 3-methoxystyrene and 2-amino-3-methylquinoxaline in the presence of a catalyst. The reaction is carried out under reflux in anhydrous ethanol, and the product is purified by recrystallization using a suitable solvent. The yield of (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one is typically in the range of 60-70%.

Scientific Research Applications

(E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial effects. (E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one has also been investigated for its potential as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

3-[(E)-2-(3-methoxyphenyl)ethenyl]-1-methylquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-20-17-9-4-3-8-15(17)19-16(18(20)21)11-10-13-6-5-7-14(12-13)22-2/h3-12H,1-2H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFVNJWZYZSABM-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3-methoxystyryl)-1-methylquinoxalin-2(1H)-one

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